Bombesin acetate
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Overview
Description
Bombesin acetate (31362-50-2 free base) is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina). It has two known homologs in mammals called neuromedin B and gastrin-releasing peptide . This compound is known for its role in stimulating the contraction of smooth muscle, promoting the release of gastrin, gastric acid, and pancreatic secretions .
Preparation Methods
Bombesin acetate can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product . Industrial production methods may involve large-scale SPPS with automated synthesizers to ensure high purity and yield .
Chemical Reactions Analysis
Bombesin acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions depend on the specific modifications made to the peptide sequence.
Scientific Research Applications
Bombesin acetate has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: this compound is used to study cell signaling pathways, particularly those involving bombesin receptors.
Mechanism of Action
Bombesin acetate exerts its effects by binding to bombesin receptors (BB1, BB2, and BB3) on the surface of target cells. This binding activates a cascade of intracellular signaling pathways, including the mobilization of intracellular calcium, activation of protein kinase C, and production of cyclic AMP . These pathways lead to various physiological responses, such as smooth muscle contraction, hormone release, and cell proliferation .
Comparison with Similar Compounds
Bombesin acetate is unique due to its specific amino acid sequence and its ability to bind to bombesin receptors with high affinity. Similar compounds include:
Neuromedin B: A mammalian homolog of bombesin that also binds to bombesin receptors but has a different amino acid sequence.
Gastrin-releasing peptide: Another mammalian homolog with similar biological activities but distinct receptor binding properties.
These compounds share structural similarities with this compound but differ in their receptor affinities and biological effects, highlighting the uniqueness of this compound in scientific research and therapeutic applications .
Properties
Molecular Formula |
C73H114N24O20S |
---|---|
Molecular Weight |
1679.9 g/mol |
IUPAC Name |
acetic acid;N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide |
InChI |
InChI=1S/C71H110N24O18S.C2H4O2/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8;1-2(3)4/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79);1H3,(H,3,4) |
InChI Key |
KWYGODXEILBTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4.CC(=O)O |
Origin of Product |
United States |
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